Sulfated pentagalloyl glucose

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

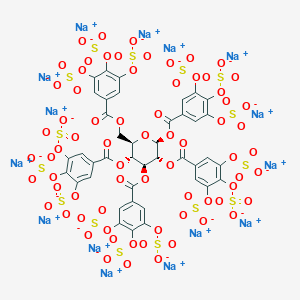

Sulfated pentagalloyl glucose, also known as this compound, is a useful research compound. Its molecular formula is C41H17Na15O71S15 and its molecular weight is 2471.4 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Food Ingredients - Food Additives - Flavoring Agents - Sweetening Agents - Sugars - Monosaccharides - Hexoses - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Anticancer Properties

Sulfated pentagalloyl glucose exhibits significant anticancer activity through several mechanisms:

- Mechanisms of Action : It targets multiple molecular pathways involved in cancer progression, including inhibition of DNA replication, induction of apoptosis, and anti-angiogenic effects. Key molecular targets include p53, Stat3, and Cox-2 .

- Combination Therapies : Studies indicate that this compound can enhance the efficacy of chemotherapeutic agents like doxorubicin by reversing multidrug resistance in cancer cells. This is achieved by downregulating P-glycoprotein (P-gp), a protein that mediates drug efflux from cells .

Case Study: Leukemic Cells

Research conducted on drug-resistant leukemic cells (K562/ADR) demonstrated that this compound selectively induced cytotoxicity and enhanced sensitivity to doxorubicin, suggesting its potential as a reversal agent in cancer therapy .

Vascular Health

This compound has been shown to play a role in improving vascular health:

- Elastin Stabilization : It acts as an elastin-stabilizing agent, which is crucial for maintaining vascular integrity. Studies indicate that it enhances the synthesis of elastin fibers and reduces matrix metalloproteinases (MMPs) involved in vascular remodeling .

- Gastroprotective Effects : Its gastroprotective properties have been demonstrated against indomethacin-induced gastric ulcers. This compound administration resulted in reduced mucosal lesions and improved antioxidant status in animal models .

Antiviral Activity

This compound exhibits promising antiviral properties:

- HIV Inhibition : Research indicates that it can inhibit HIV replication and cytopathic effects in vitro. Additionally, it has shown effectiveness in reducing HIV infection rates in humanized mouse models .

- Broad-Spectrum Antiviral Effects : The compound's broad-spectrum activity includes inhibition against various viruses, making it a candidate for further studies in antiviral drug development .

Antidiabetic Effects

The compound also demonstrates potential benefits in managing diabetes:

- Glucose Uptake Improvement : this compound has been found to enhance glucose uptake in cells, which may aid in the management of diabetes . Its antioxidant properties contribute to reducing oxidative stress associated with diabetic complications.

Antimicrobial Properties

This compound shows significant antimicrobial activity against various pathogens:

- Inhibition of Bacterial Growth : Studies have reported its effectiveness against carbapenem-resistant Acinetobacter baumannii and other bacterial strains, with minimum inhibitory concentrations indicating its potential as an antimicrobial agent .

Data Summary Table

特性

CAS番号 |

179465-88-4 |

|---|---|

分子式 |

C41H17Na15O71S15 |

分子量 |

2471.4 g/mol |

IUPAC名 |

pentadecasodium;[2,3-disulfonatooxy-5-[[(2R,3R,4S,5R,6S)-3,4,5,6-tetrakis[(3,4,5-trisulfonatooxybenzoyl)oxy]oxan-2-yl]methoxycarbonyl]phenyl] sulfate |

InChI |

InChI=1S/C41H32O71S15.15Na/c42-36(12-1-17(98-113(47,48)49)28(108-123(77,78)79)18(2-12)99-114(50,51)52)92-11-27-33(94-37(43)13-3-19(100-115(53,54)55)29(109-124(80,81)82)20(4-13)101-116(56,57)58)34(95-38(44)14-5-21(102-117(59,60)61)30(110-125(83,84)85)22(6-14)103-118(62,63)64)35(96-39(45)15-7-23(104-119(65,66)67)31(111-126(86,87)88)24(8-15)105-120(68,69)70)41(93-27)97-40(46)16-9-25(106-121(71,72)73)32(112-127(89,90)91)26(10-16)107-122(74,75)76;;;;;;;;;;;;;;;/h1-10,27,33-35,41H,11H2,(H,47,48,49)(H,50,51,52)(H,53,54,55)(H,56,57,58)(H,59,60,61)(H,62,63,64)(H,65,66,67)(H,68,69,70)(H,71,72,73)(H,74,75,76)(H,77,78,79)(H,80,81,82)(H,83,84,85)(H,86,87,88)(H,89,90,91);;;;;;;;;;;;;;;/q;15*+1/p-15/t27-,33-,34+,35-,41+;;;;;;;;;;;;;;;/m1.............../s1 |

InChIキー |

LBWYLPIZCCOUQX-MWKYKVQMSA-A |

SMILES |

C1=C(C=C(C(=C1OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])C(=O)OCC2C(C(C(C(O2)OC(=O)C3=CC(=C(C(=C3)OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OC(=O)C4=CC(=C(C(=C4)OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OC(=O)C5=CC(=C(C(=C5)OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OC(=O)C6=CC(=C(C(=C6)OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |

異性体SMILES |

C1=C(C=C(C(=C1OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC(=O)C3=CC(=C(C(=C3)OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OC(=O)C4=CC(=C(C(=C4)OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OC(=O)C5=CC(=C(C(=C5)OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OC(=O)C6=CC(=C(C(=C6)OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |

正規SMILES |

C1=C(C=C(C(=C1OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])C(=O)OCC2C(C(C(C(O2)OC(=O)C3=CC(=C(C(=C3)OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OC(=O)C4=CC(=C(C(=C4)OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OC(=O)C5=CC(=C(C(=C5)OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OC(=O)C6=CC(=C(C(=C6)OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |

同義語 |

pentakis(3,4,5-trihydroxybenzoate)-beta-D-glucopyranose hydrogen sulfate, sodium salt Y-ART 3 Y-ART-3 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。